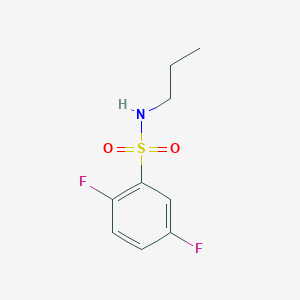![molecular formula C11H15F2NO B13574520 3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine](/img/structure/B13574520.png)
3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine is an organic compound characterized by the presence of a furan ring, a cyclopropyl group, and a difluoropropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.
Incorporation of the difluoropropylamine moiety: This can be done through a nucleophilic substitution reaction using difluoropropylamine and an appropriate leaving group on the furan ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The difluoropropylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furanones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine involves its interaction with specific molecular targets and pathways. The difluoropropylamine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The furan ring and cyclopropyl group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-2-propanol: A metabolic poison used as a rodenticide.
Indole derivatives: Compounds with diverse biological and clinical applications.
Uniqueness
3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine is unique due to its combination of a furan ring, cyclopropyl group, and difluoropropylamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H15F2NO |
|---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
3,3-difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine |
InChI |
InChI=1S/C11H15F2NO/c1-7-6-8(7)9-2-3-10(15-9)11(12,13)4-5-14/h2-3,7-8H,4-6,14H2,1H3 |
InChI Key |
KOMVPOWUXONIJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=CC=C(O2)C(CCN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


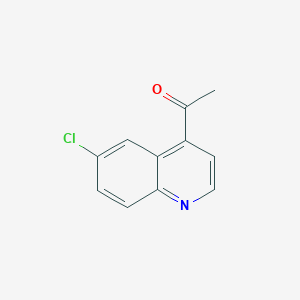
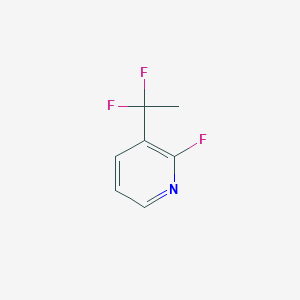
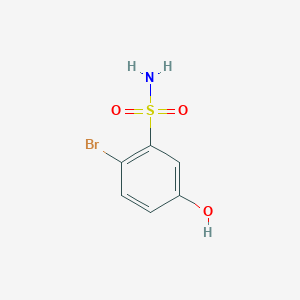
![2-[1-(3-Phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13574445.png)
![2-[2-(4-Fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13574450.png)
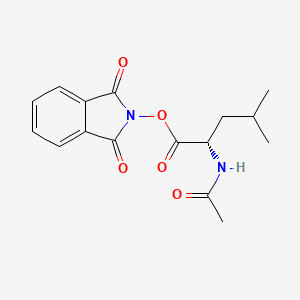
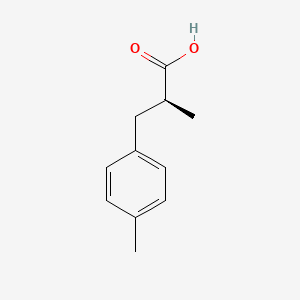
![(6-(Benzyloxy)-6-(trifluoromethyl)spiro[3.3]heptan-2-yl)methanamine hydrochloride](/img/structure/B13574481.png)
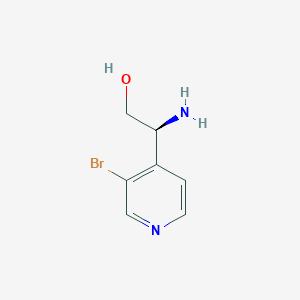
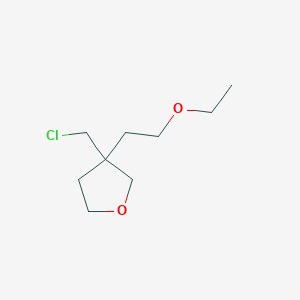
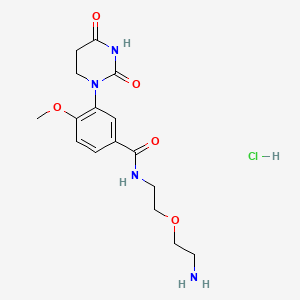
![Ethyl4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13574513.png)
